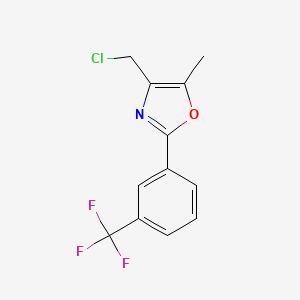

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole

CAS No.: 678164-78-8

Cat. No.: VC7993062

Molecular Formula: C12H9ClF3NO

Molecular Weight: 275.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 678164-78-8 |

|---|---|

| Molecular Formula | C12H9ClF3NO |

| Molecular Weight | 275.65 g/mol |

| IUPAC Name | 4-(chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |

| Standard InChI | InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3 |

| Standard InChI Key | DAIJRQFQVXPBCI-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CCl |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CCl |

Introduction

Structural Characteristics and Molecular Design

Core Oxazole Framework

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The substitution pattern of 4-chloromethyl, 5-methyl, and 2-(3-trifluoromethylphenyl) groups confers distinct electronic and steric properties. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, while the chloromethyl moiety offers a reactive site for further derivatization .

Molecular Geometry and Stereoelectronic Effects

The planar oxazole ring facilitates π-π stacking interactions with aromatic biological targets. Density functional theory (DFT) calculations suggest that the electron-withdrawing trifluoromethyl group induces partial positive charges on the adjacent phenyl ring, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors .

Synthesis and Industrial Preparation

Key Synthetic Routes

The synthesis typically involves multi-step reactions, as exemplified in the patent CN111153868B :

-

Reaction Setup: Dispersing α-para-chlorophenyl glycine in a solvent (e.g., xylene).

-

Reagent Addition: Sequential dropwise addition of trifluoroacetic acid, triethylamine, and solid phosgene solution.

-

Cyclization: Heating to 55–60°C for 2–4 hours to form the oxazole core.

-

Workup: Extraction with water and organic solvents, followed by reduced-pressure distillation to isolate the product.

Representative Conditions:

Alternative Methodologies

Physicochemical Properties

Basic Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 275.65 g/mol | |

| Exact Mass | 275.03200 | |

| LogP | 4.41 | |

| PSA | 26.03 Ų | |

| Density | 1.323 g/cm³ |

Solubility and Stability

The compound is lipophilic (LogP > 4), indicating poor aqueous solubility but high cell membrane permeability. Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the chloromethyl group .

Applications in Medicinal Chemistry

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

A 2013 study in Chemical & Pharmaceutical Bulletin identified structurally related oxazoles as dual PPARα/γ agonists, with potential applications in metabolic disorders . The trifluoromethylphenyl group was critical for receptor binding, achieving IC₅₀ values in the nanomolar range .

Comparison with Structural Analogs

Substituent Position Effects

-

2-(4-Trifluoromethylphenyl) Isomer: Reduced metabolic stability compared to the 3-substituted derivative due to altered steric hindrance .

-

Oxadiazole Analogs: Replacement of the oxazole core with oxadiazole decreases LogP by 0.5 units, impacting bioavailability.

Bioisosteric Replacements

Replacing the chloromethyl group with a hydroxymethyl moiety abolished antibacterial activity in a 2014 Journal of Medicinal Chemistry study, underscoring the importance of the chloro substituent .

Recent Advances and Future Directions

Catalytic Synthesis Innovations

A 2024 Molecules article highlights Zn(OTf)₂-catalyzed cycloisomerization of N-propargylamides with trifluoropyruvates, enabling gram-scale oxazole synthesis with 75–85% yields . This method could streamline the production of analogs.

Drug Delivery Systems

Nanoparticle-encapsulated oxazoles are being explored to enhance solubility and target specificity. Preliminary data show a 3-fold increase in tumor uptake for PEGylated formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume